molecular formula C18H14ClN3OS B2615473 5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 443330-01-6

5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No.: B2615473
CAS No.: 443330-01-6
M. Wt: 355.84
InChI Key: KLYSVQUSCAQTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with structures similar to 5-(4-chlorophenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one exhibit significant antimicrobial properties. For instance, a study by Purohit et al. (2011) discussed the synthesis and antimicrobial activity of 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing a 1,2,4-Triazolo nucleus, highlighting their potential as antimicrobial agents due to their inhibitory effects on bacterial and fungal growth (Purohit, D. H., Dodiya, B., Ghetiya, R. M., Vekariya, P. B., & Joshi, H., 2011).

Vibrational Spectroscopic Analysis

Kuruvilla et al. (2018) explored the vibrational spectroscopic properties of a compound with a similar structure, utilizing FT-IR and FT-Raman techniques. This study serves as an example of how such compounds are analyzed for their molecular and electronic structures, contributing to our understanding of their biological activity and material properties (Kuruvilla, T. K., Prasana, J., Muthu, S., & George, J., 2018).

Anticonvulsant Activities

Another area of interest is the investigation into the anticonvulsant activities of triazolothiadiazole derivatives. Deng et al. (2012) synthesized a series of compounds demonstrating that some possessed significant anticonvulsant activity, suggesting potential applications in the development of new treatments for epilepsy (Deng, X., Dong, Z.-Q., Song, M.-X., Shu, B., Wang, S., & Quan, Z.-S., 2012).

Anticancer Agents

The synthesis and evaluation of benzimidazole compounds clubbed with triazolo-thiadiazoles and triazolo-thiadiazines have shown remarkable broad-spectrum anticancer activity. This highlights the potential of such compounds, including those related to the structure , as leads for developing new anticancer agents (Husain, A., Rashid, M., Shaharyar, M., Siddiqui, A. A., & Mishra, R., 2013).

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c1-11-2-4-13(5-3-11)17-20-18-22(21-17)16(23)10-15(24-18)12-6-8-14(19)9-7-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYSVQUSCAQTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.